H-Asp-OBzl

Vue d'ensemble

Description

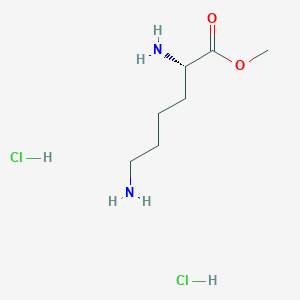

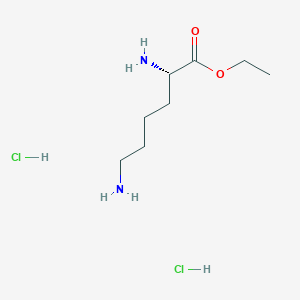

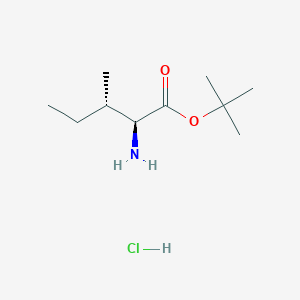

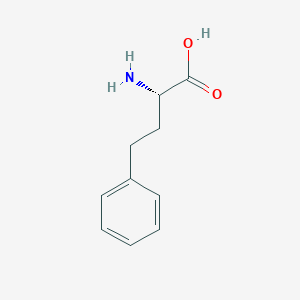

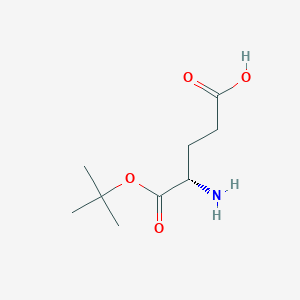

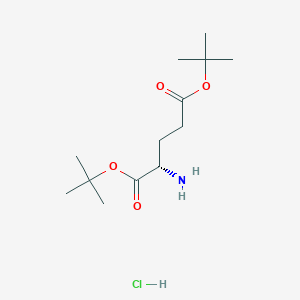

H-Asp-OBzl, also known as (3S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid . It has a molecular weight of 223.23 and is typically stored in a dark place at room temperature .

Synthesis Analysis

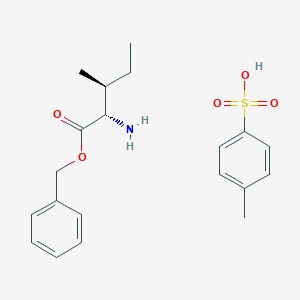

H-Asp-OBzl is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid . It is also used in the preparation of the L-aspartic series of thrombin inhibitors and diketopiperazine tetrapeptides .Molecular Structure Analysis

The molecular formula of H-Asp-OBzl is C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .Physical And Chemical Properties Analysis

H-Asp-OBzl has a boiling point of 391°C at 760 mmHg . Its melting point is 176°C . The compound has a flash point of 190.3 . It is a solid at room temperature .Applications De Recherche Scientifique

Summary of the Application

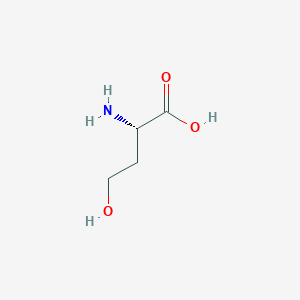

H-Asp-OBzl is used in the synthesis of peptide-cellulose conjugates containing O-phospho-L-serine . These conjugates are of interest because they mimic the structure of non-collagenous phosphorylated proteins found in the extracellular matrix of vertebrate cells, which play a crucial role in tissue mineralization .

Methods of Application or Experimental Procedures

The synthesis involves a condensation reaction between the α-carboxyl group of the protected Boc-Ser (PO3Ph2) and the β-amino groups of β-Ala-Cellulose . This reaction is mediated by isobutyl chloroformate (IBCF) and N-methylmorpholine . The degree of substitution of Boc-Ser (PO3Ph2) towards the β-amino groups of β-Ala-Cellulose was estimated as DS N = 0.75 (maximum, 1.0) .

Results or Outcomes Obtained

The phenyl, benzyl, and Boc groups were removed in one-pot using the Pt2O catalyst in 50% trifluoroacetic acid/acetic acid . The 31 P-NMR and UV-Visible spectra indicated the complete deprotection without any observable elimination of the phosphorylated peptides .

Application in Antifouling and Antibacterial Properties

Summary of the Application

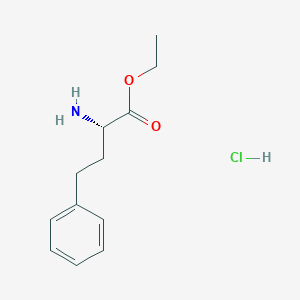

H-Asp-OBzl is used in the construction of antifouling and antibacterial properties by quaternary ammonium and benzyl ester derived from lysine methacrylamide . These properties are essential for blood contact devices and medical intervention materials .

Methods of Application or Experimental Procedures

Positively charged quaternary ammonium (QAC) and hydrophobic benzyl group (OBzl) were introduced onto hydrophilic lysine methacrylamide (LysAAm) to obtain two monomers LysAAm–QAC and LysAAm–OBzl . These were cografted onto a silicon wafer with different feeding ratios to construct antifouling and antibacterial properties .

Results or Outcomes Obtained

The modified sample with the feeding ratio of 3:7 had superior antifouling property and antibacterial ability . The antibacterial property was improved with the proportion of LysAAm–OBzl (43.6–58.5%) because the increasing hydrophobic OBzl enhanced the ability to insert into the membrane of bacteria and raise the bactericidal efficiency .

Application in Peptide Synthesis

Summary of the Application

H-Asp-OBzl is used in the synthesis of peptides to investigate the aspartimide problem in more detail .

Methods of Application or Experimental Procedures

A variety of Asp β-carboxy protecting groups, Hmb backbone protection and a range of Fmoc cleavage protocols have been employed in syntheses of the model hexapeptide H-VKDGYI-OH .

Results or Outcomes Obtained

The extent of formation of aspartimide and aspartimide-related by-products was determined by RP-HPLC .

Application in Solid-Phase Peptide Synthesis

Summary of the Application

H-Asp-OBzl is used in solid-phase peptide synthesis (SPPS), a method used for the synthesis of peptides . This method uses an insoluble polymeric support for sequential addition of side-chain protected amino acids .

Methods of Application or Experimental Procedures

For models containing Asp(OBzl)-Gly, the rate and extent of aspartimide formation was substantial both in base (50% after 1–3 h treatment with Et 3 N or DIEA) and in strong acid (a typical value is 36% after 1-h treatment with HF at 25°C) .

Results or Outcomes Obtained

Aspartimide formation is minimized during Boc chemistry by using the Asp(OcHex) or Asp(O-2-Ada) derivative .

Application in Organic Synthesis

Summary of the Application

H-Asp-OBzl is used in the coupling of HCl·H-Phe-OMe with Boc-Trp-OSuc and Boc-Asp(OBzl)-OSuc to form the dipeptide .

Methods of Application or Experimental Procedures

This methodology was expanded to the coupling of HCl·H-Phe-OMe with Boc-Trp-OSuc and Boc-Asp(OBzl)-OSuc to form the dipeptide .

Results or Outcomes Obtained

The results of this application are not specified in the source .

Safety And Hazards

Propriétés

IUPAC Name |

(3S)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-OBzl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.